molecular formula C6H14ClN B2984065 1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride CAS No. 2344679-47-4

1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride

Cat. No.: B2984065
CAS No.: 2344679-47-4
M. Wt: 135.64
InChI Key: QFADMVFWKAQWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H13N·HCl. It is a derivative of cyclopropane, featuring an ethyl group and a methylamine group attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of ethylene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Alkylation: The cyclopropane ring is then alkylated with ethyl iodide to introduce the ethyl group.

    Amination: The final step involves the introduction of the methylamine group. This can be done through the reaction of the ethylcyclopropane with methylamine in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), Alkoxides (e.g., NaOEt)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Amines, Alcohols

    Substitution: Halogenated compounds, Ethers

Scientific Research Applications

1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride can be compared with other similar compounds such as:

    1-Methylcyclopropylamine hydrochloride: This compound has a similar structure but lacks the ethyl group. It is used in similar applications but may have different reactivity and biological activity.

    Cyclopropylamine hydrochloride: This compound lacks both the ethyl and methyl groups. It is a simpler molecule and is used as a building block in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-ethyl-N-methylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-3-6(7-2)4-5-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFADMVFWKAQWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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